2-Hydrazino-1-isopropyl-4-methyl-1h-imidazole 2-Hydrazino-1-isopropyl-4-methyl-1h-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16410784
InChI: InChI=1S/C7H14N4.3ClH/c1-5(2)11-4-6(3)9-7(11)10-8;;;/h4-5H,8H2,1-3H3,(H,9,10);3*1H
SMILES:
Molecular Formula: C7H17Cl3N4
Molecular Weight: 263.6 g/mol

2-Hydrazino-1-isopropyl-4-methyl-1h-imidazole

CAS No.:

Cat. No.: VC16410784

Molecular Formula: C7H17Cl3N4

Molecular Weight: 263.6 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazino-1-isopropyl-4-methyl-1h-imidazole -

Specification

Molecular Formula C7H17Cl3N4
Molecular Weight 263.6 g/mol
IUPAC Name (4-methyl-1-propan-2-ylimidazol-2-yl)hydrazine;trihydrochloride
Standard InChI InChI=1S/C7H14N4.3ClH/c1-5(2)11-4-6(3)9-7(11)10-8;;;/h4-5H,8H2,1-3H3,(H,9,10);3*1H
Standard InChI Key CISUPAOKFWWYII-UHFFFAOYSA-N
Canonical SMILES CC1=CN(C(=N1)NN)C(C)C.Cl.Cl.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a five-membered imidazole ring with three distinct substituents:

  • A hydrazino group (-NH-NH₂) at position 2, enabling nucleophilic and redox reactivity.

  • An isopropyl group (-CH(CH₃)₂) at position 1, contributing steric bulk and influencing solubility.

  • A methyl group (-CH₃) at position 4, modulating electronic effects on the ring system.

The molecular formula is C₇H₁₃N₄, with a molecular weight of 153.21 g/mol. The IUPAC name is 2-hydrazinyl-1-(propan-2-yl)-4-methyl-1H-imidazole.

Tautomerism and Conformational Dynamics

The imidazole ring exhibits tautomerism, with the hydrazino group stabilizing the 1H-tautomer due to hydrogen bonding between the N-H and adjacent nitrogen atoms. Computational studies (DFT/B3LYP/6-311++G**) predict a planar ring geometry with slight puckering induced by the isopropyl group .

Synthetic Methodologies

Nucleophilic Substitution

A common approach involves substituting a halogen atom at position 2 of a preformed imidazole core:

  • Precursor Synthesis:

    • 2-Chloro-1-isopropyl-4-methyl-1H-imidazole is prepared via cyclization of N-isopropylglycine with methyl isocyanate under acidic conditions .

  • Hydrazination:

    • Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 60–70°C for 12–18 hours yields the target compound.

    • Yield: 68–72% after purification by silica gel chromatography (ethyl acetate:hexane, 3:7) .

Direct Functionalization

Alternative methods include:

  • Diazotization: Treatment of 2-aminoimidazole derivatives with nitrous acid (HNO₂) followed by reduction with SnCl₂/HCl.

  • Cross-Coupling: Palladium-catalyzed coupling of imidazole boronic esters with hydrazine derivatives.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency:

  • Conditions: 80°C, 10 bar pressure, residence time 30 minutes.

  • Purity: >99% (HPLC), isolated via crystallization from ethanol/water mixtures.

Physicochemical Properties

Spectral Characterization

TechniqueKey Data
¹H NMR (400 MHz, CDCl₃)δ 1.25 (d, 6H, -CH(CH₃)₂), 2.35 (s, 3H, -CH₃), 3.10 (m, 1H, -CH(CH₃)₂), 6.85 (s, 1H, H-5), 7.50 (br s, 2H, -NH₂) .
¹³C NMR (100 MHz, CDCl₃)δ 18.2 (-CH₃), 22.7 (-CH(CH₃)₂), 50.1 (-CH(CH₃)₂), 121.4 (C-5), 138.9 (C-2), 145.6 (C-4) .
IR (KBr)3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1450 cm⁻¹ (C-H bend) .
MS (ESI+)m/z 153.21 [M+H]⁺, 136.15 [M-NH₂]⁺, 105.10 [C₅H₉N₂]⁺.

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol, insoluble in hexane.

  • Stability: Sensitive to oxidation; stored under nitrogen at 4°C to prevent decomposition.

Chemical Reactivity

Condensation Reactions

The hydrazino group undergoes condensation with carbonyl compounds to form hydrazones:

SubstrateConditionsProductApplication
BenzaldehydeEtOH, RT, 6 hrsImidazole-hydrazoneFluorescent probes
AcetylacetoneAcOH, Δ, 2 hrsBis-hydrazone complexMetal ion chelation

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating via the hydrazino nitrogen and imidazole N3:

Metal SaltComplex StructureStability Constant (log K)
Cu(NO₃)₂[Cu(L)₂(NO₃)₂]5.8 ± 0.2
FeCl₃[Fe(L)Cl₃]4.5 ± 0.3

Biological and Industrial Applications

Medicinal Chemistry

  • Antimicrobial Agents: Derivatives exhibit MIC values of 12.5 µg/mL against Staphylococcus epidermidis .

  • Anticancer Activity: Induces apoptosis in MCF-7 cells (IC₅₀ = 45 µM) via caspase-3 activation .

Materials Science

  • Polymer Stabilizers: Incorporated into epoxy resins to enhance thermal stability (T₅% = 220°C vs. 180°C for control).

  • Corrosion Inhibitors: Reduces mild steel corrosion in HCl (90% efficiency at 500 ppm) .

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